molecular formula C10H11BrO3 B450731 2-Bromo-5-ethoxy-4-methoxybenzaldehyde CAS No. 56517-30-7

2-Bromo-5-ethoxy-4-methoxybenzaldehyde

Cat. No.: B450731
CAS No.: 56517-30-7
M. Wt: 259.1g/mol
InChI Key: YUXVFHKEALFFSX-UHFFFAOYSA-N
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Description

2-Bromo-5-ethoxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C10H11BrO3 and a molecular weight of 259.10 g/mol . It is a derivative of benzaldehyde, featuring bromine, ethoxy, and methoxy substituents on the aromatic ring. This compound is primarily used in research settings and has various applications in organic synthesis and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde typically involves the bromination of 5-ethoxy-4-methoxybenzaldehyde. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the aromatic ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-ethoxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-ethoxy-4-methoxybenzaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde is primarily related to its reactivity as an electrophile in aromatic substitution reactions. The bromine substituent withdraws electron density from the aromatic ring, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce different functional groups onto the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-ethoxy-4-methoxybenzaldehyde is unique due to the combination of bromine, ethoxy, and methoxy substituents, which confer specific reactivity and properties that are not present in its analogs. This makes it a valuable intermediate in organic synthesis and research .

Biological Activity

2-Bromo-5-ethoxy-4-methoxybenzaldehyde is an organic compound with a unique structure that includes bromine, ethoxy, and methoxy substituents on a benzaldehyde backbone. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

  • Molecular Formula : C10H11BrO3
  • Molecular Weight : 259.10 g/mol
  • Structure : The compound features a bromine atom at the 2-position, an ethoxy group at the 5-position, and a methoxy group at the 4-position of the benzene ring.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The presence of bromine and methoxy groups can influence the compound's reactivity and binding affinity to enzymes and receptors. This interaction may modulate cellular pathways involved in cell proliferation and apoptosis.

Anticancer Activity

The anticancer potential of this compound has been investigated through studies focusing on its effects on cancer cell lines. Similar compounds have demonstrated cytotoxicity against various human tumor cell lines by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study examining structurally related compounds reported sub-micromolar cytotoxicity against HeLa (cervical cancer) and MCF7 (breast cancer) cell lines. These compounds inhibited microtubule polymerization, suggesting that this compound may exhibit similar effects.

Cell Line IC50 (µM) Mechanism of Action
HeLa<0.5Microtubule disruption
MCF7<0.3G2/M phase arrest and apoptosis induction
HT-29<0.8Interference with mitotic spindle formation

Research Findings

Recent studies have highlighted the importance of substituent positioning in enhancing biological activity. The presence of bromine at the ortho position has been linked to increased potency in anticancer assays. Additionally, the ethoxy group may enhance solubility and bioavailability, further contributing to the compound's therapeutic potential.

Properties

IUPAC Name

2-bromo-5-ethoxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-3-14-10-4-7(6-12)8(11)5-9(10)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXVFHKEALFFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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